2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Overview
Description
ML088 is a chemical probe that has been studied for its potential biological activities. It is known for its ability to target tissue non-specific alkaline phosphatase, an enzyme associated with various biological processes
Preparation Methods
The synthesis of ML088 involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of an appropriate starting material with a series of reagents to form the desired product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
ML088 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Scientific Research Applications
ML088 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study enzyme activities and interactions. In biology, it is employed to investigate the role of tissue non-specific alkaline phosphatase in various biological processes. In medicine, ML088 is studied for its potential therapeutic applications, particularly in the treatment of diseases associated with enzyme dysregulation . Additionally, ML088 is used in industrial research to develop new materials and processes .
Mechanism of Action
The mechanism of action of ML088 involves its interaction with tissue non-specific alkaline phosphatase. This enzyme is involved in the dephosphorylation of various substrates, and ML088 acts as an inhibitor, modulating the enzyme’s activity. The molecular targets and pathways involved in this process include the binding of ML088 to the active site of the enzyme, leading to changes in its conformation and activity .
Comparison with Similar Compounds
ML088 can be compared with other similar compounds, such as ML087 and other chemical probes targeting tissue non-specific alkaline phosphatase. While ML087 also targets the same enzyme, ML088 is unique in its specific binding affinity and inhibitory potency. Other similar compounds may have different chemical structures and biological activities, making ML088 a valuable tool for specific research applications .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-7-4-8(2-3-9(7)12)18-5-10(17)15-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVUTNMKCJKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=NN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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